![molecular formula C36H32NP B12891212 (1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that plays a significant role in asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-1,1’-binaphthalene.
Phosphination: The amino group is then reacted with diphenylphosphine chloride in the presence of a base such as triethylamine to form the diphenylphosphino derivative.
N-Alkylation: The final step involves the N-alkylation of the amine with isopropyl and methyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are prepared and purified.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Coordination: It forms coordination complexes with various metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Derivatives: Result from substitution reactions.
Metal Complexes: Formed during coordination reactions, which are essential in catalysis.
Scientific Research Applications
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Facilitates the synthesis of biologically active molecules.
Medicine: Plays a role in the development of pharmaceuticals through its use in catalytic processes.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another chiral phosphine ligand used in asymmetric catalysis.
®- and (S)-BINOL: Chiral ligands used in various catalytic processes.
Uniqueness
(1R)-2’-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1’-binaphthalen]-2-amine is unique due to its specific chiral structure and the presence of both phosphine and amine functional groups. This combination allows it to participate in a wide range of catalytic reactions, making it a versatile and valuable compound in organic synthesis.
Properties
Molecular Formula |
C36H32NP |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N-methyl-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C36H32NP/c1-26(2)37(3)33-24-22-27-14-10-12-20-31(27)35(33)36-32-21-13-11-15-28(32)23-25-34(36)38(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-26H,1-3H3 |
InChI Key |
UZTLXWINIJMBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


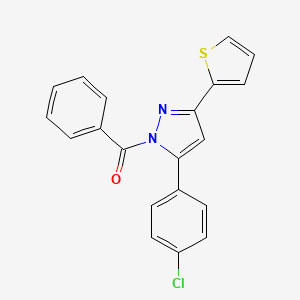
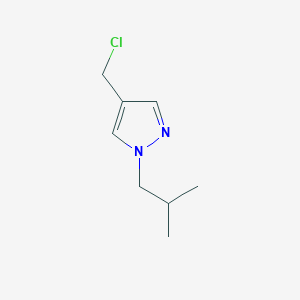
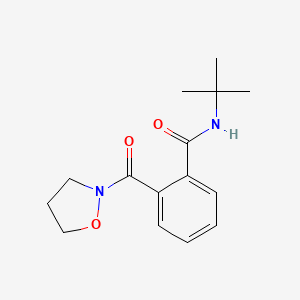

![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
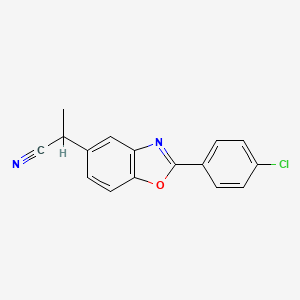
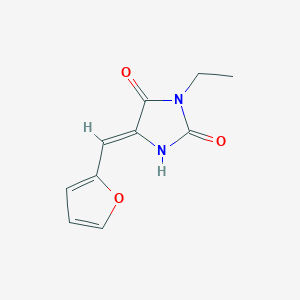
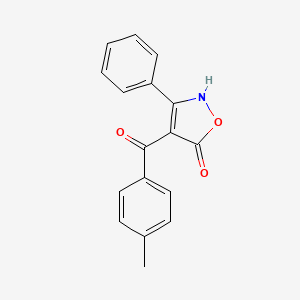
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
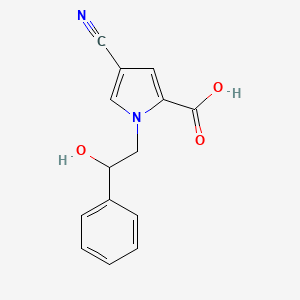
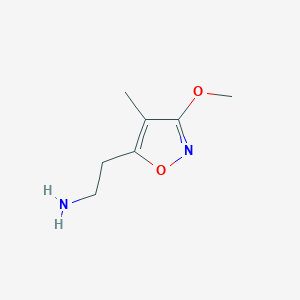
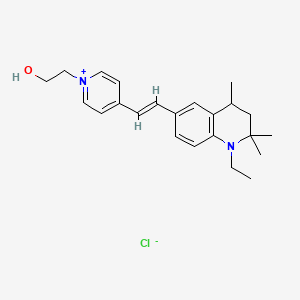
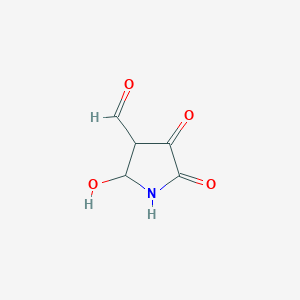
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
